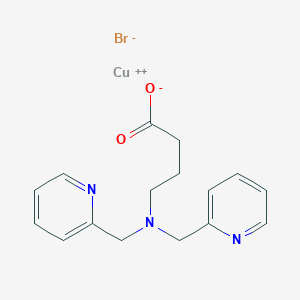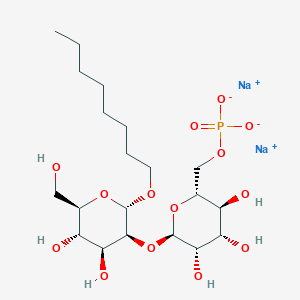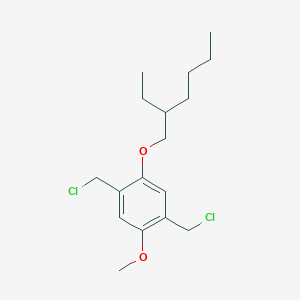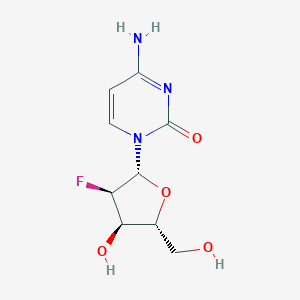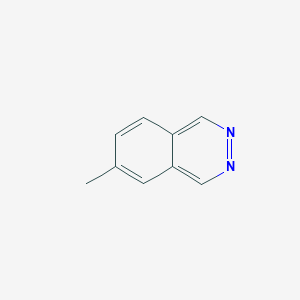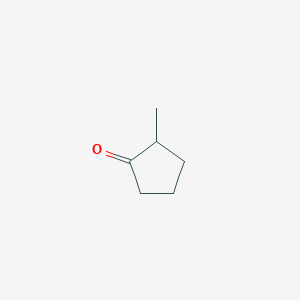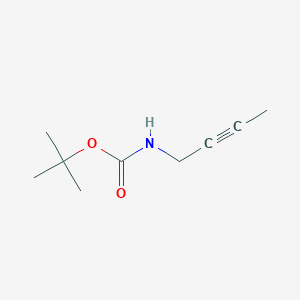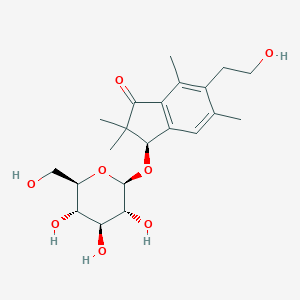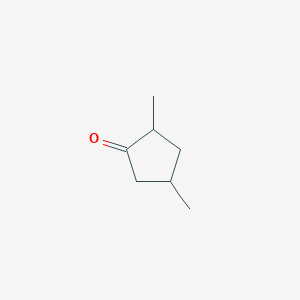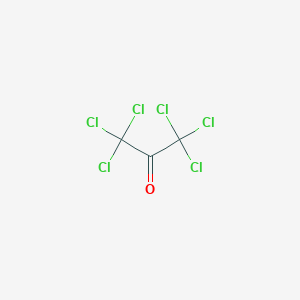![molecular formula C7H6N2O2S B130100 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione CAS No. 149587-33-7](/img/structure/B130100.png)
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is a heterocyclic organic compound with a molecular formula C8H6N2O2S. It is also known as Metolachlor, a widely used herbicide in agriculture. The compound has a thienopyridine ring, a pyrazine ring, and a carbonyl group. It is a selective herbicide that inhibits the growth of weeds by preventing the synthesis of fatty acids.
Wirkmechanismus
The herbicidal activity of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is due to its inhibition of the enzyme acetolactate synthase (ALS). ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for the growth of plants. Inhibition of ALS leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione can lead to adverse effects on non-target organisms such as aquatic plants and animals. The compound has been found to be toxic to some species of algae, leading to decreased photosynthetic activity and growth inhibition. It has also been shown to be toxic to some species of fish, leading to decreased survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione in lab experiments include its high potency as a herbicide and its selectivity for ALS. This allows for precise control of weed growth without affecting the growth of crops. However, the compound's toxicity to non-target organisms can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione could focus on its potential as an antifungal agent. Studies could investigate its efficacy against various fungal pathogens and its mechanism of action. Additionally, research could be conducted on the compound's impact on soil microbiota and its potential for environmental persistence. Finally, studies could investigate the development of new herbicides based on the structure of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione that have reduced toxicity to non-target organisms.
Synthesemethoden
The synthesis of 7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione is achieved by the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with thiosemicarbazide in the presence of a base. The resulting thiosemicarbazone is then oxidized with potassium permanganate to produce the final product.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione has been extensively studied for its herbicidal properties. It has been used in the control of weeds in various crops such as corn, soybeans, and cotton. The compound has also been investigated for its potential as an antifungal agent.
Eigenschaften
CAS-Nummer |
149587-33-7 |
|---|---|
Produktname |
7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione |
Molekularformel |
C7H6N2O2S |
Molekulargewicht |
182.2 g/mol |
IUPAC-Name |
7-methyl-1,4-dihydrothieno[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-7-4(3)8-5(10)6(11)9-7/h2H,1H3,(H,8,10)(H,9,11) |
InChI-Schlüssel |
PMWJZDLFWVIZEV-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=C1NC(=O)C(=O)N2 |
Kanonische SMILES |
CC1=CSC2=C1NC(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





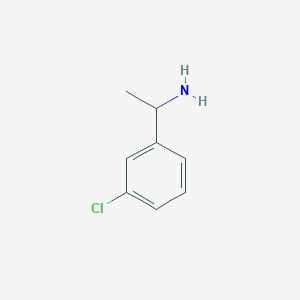
![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)
